Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate
Description
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate (CAS 432002-40-9) is a synthetic organic compound with the molecular formula C₁₆H₁₄ClNO₆S. Its structure features a benzoate ester core substituted with a nitro group at the 4-position and a [(4-chlorophenyl)sulfonyl]methyl group at the 3-position (Figure 1). This compound is cataloged under multiple synonyms, including ethyl 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitrobenzoate, and is listed in databases such as CHEMBL1585711 and Bionet1_002699 .
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO6S/c1-2-24-16(19)11-3-8-15(18(20)21)12(9-11)10-25(22,23)14-6-4-13(17)5-7-14/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSUMOUWUIOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of an amine derivative.
Reduction: Formation of a carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound consists of several functional groups that enhance its reactivity and potential interactions in biological systems:
- Ethyl Ester : Provides solubility and facilitates biological interactions.
- Nitro Group : Often associated with biological activity, including antimicrobial properties.
- Sulfonyl Moiety : Imparts unique reactivity, making it suitable for various chemical transformations.
Applications in Scientific Research
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate has been explored for various applications across different scientific domains:
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structural components suggest possible activities such as:
- Antimicrobial Activity : The nitro group is often linked to antibiotic properties, making this compound a candidate for further studies in infectious disease treatment.
- Anti-inflammatory Effects : Sulfonamide derivatives have shown promise in reducing inflammation, indicating potential use in treating inflammatory diseases.
Chemical Synthesis
Due to its unique structure, this compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It can be utilized to synthesize other biologically active compounds or materials.
- Reagent in Chemical Reactions : The sulfonyl group allows for various nucleophilic substitution reactions, expanding its utility in synthetic chemistry.
Material Science
The compound's chemical properties suggest potential applications in developing new materials:
- Polymer Chemistry : Its functional groups can be incorporated into polymers to modify their properties for specific applications.
- Coatings and Adhesives : The reactivity of the sulfonyl group can enhance adhesion properties in coatings.
Case Study 1: Antimicrobial Activity
Research has indicated that derivatives of compounds containing nitro groups exhibit significant antimicrobial properties. A study focusing on similar structures demonstrated that modifications to the nitro group can enhance efficacy against specific pathogens. This compound's structure suggests it may exhibit similar activity, warranting further investigation.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry context, researchers have used compounds with similar sulfonyl functionalities to create novel drug candidates. The reaction pathways involving this compound could lead to the development of new pharmaceuticals with enhanced bioactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Medicinal Chemistry
A. 5-Substituted-1,3,4-Oxadiazole-2-thiol Derivatives () Compounds such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide share sulfonyl-related functionalities but differ in core structure. These derivatives feature a 1,3,4-oxadiazole ring linked to a sulfanyl acetamide group, synthesized via sequential esterification, hydrazide formation, and cyclization.
Key Differences :
- Core Structure : Oxadiazole vs. benzoate ester.
- Bioactivity: AChE/BChE inhibition vs.
- Synthesis : Use of NaH/DMF for thiol coupling vs. unspecified methods for the target compound.
B. N-Nicotinoyl Fluoroquinolone Carboxylates () N-nicotinoyl-1-ethyl-6-fluoroquinoline-3-carboxylates incorporate ester groups and a fluorinated quinolone core, demonstrating antibacterial activity (MIC: 0.17–3.5 µg/mL against E. coli and S. aureus). However, the absence of a sulfonyl group and the presence of a fluoroquinolone scaffold limit direct structural comparison .
Key Differences :
- Functional Groups: Fluoroquinolone vs. nitrobenzoate.
- Applications: Antibacterial vs. unknown bioactivity for the target compound.
Sulfonamide-Based Polymers and Fluorinated Derivatives ()
Fluorinated sulfonamides like 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate are used in polymer synthesis. These compounds feature perfluoroalkyl sulfonyl groups, imparting hydrophobicity and chemical stability.
Key Differences :
| Property | Target Compound | Fluorinated Sulfonamide Polymers |
|---|---|---|
| Sulfonyl Group | 4-Chlorophenyl | Heptadecafluorooctyl |
| Applications | Potential pharmaceuticals | Materials science (e.g., coatings) |
| Lipophilicity (LogP) | Likely moderate | Extremely high (due to fluorine) |
Physicochemical and Reactivity Profiles
- Sulfonyl Methyl Linkage : The –CH₂– spacer between the sulfonyl and benzoate groups may confer flexibility, unlike rigid sulfonamide linkages in fluorinated polymers .
Biological Activity
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate, with the molecular formula and CAS number 339101-60-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide linkage with a 4-chlorophenyl group, which is known to influence its biological activity. The presence of the nitro group at the para position of the benzenecarboxylate moiety may also contribute to its pharmacological properties.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives containing sulfonamide and thiadiazole structures have shown promising results against viruses such as the tobacco mosaic virus (TMV). In one study, certain sulfonamide derivatives demonstrated up to 50% inhibition of TMV at concentrations around 0.5 mg/mL .
Antibacterial Activity
The antibacterial potential of sulfonamide compounds is well-documented. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This compound may exhibit similar mechanisms, potentially offering efficacy against various bacterial strains.
Anticancer Activity
Sulfonamide derivatives have also been investigated for their anticancer properties. A study on mercapto-substituted 1,2,4-triazoles revealed significant cytotoxicity against cancer cell lines, suggesting that structural modifications in sulfonamides could enhance their therapeutic effects . this compound may share this potential due to its structural similarities.
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the sulfonamide group and subsequent esterification processes. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .
Table: Biological Activity Summary
| Activity | Tested Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Antiviral | Sulfonamide Derivative (7b) | 0.5 | 42.00 |
| Antiviral | Sulfonamide Derivative (7i) | 0.5 | 42.49 |
| Antibacterial | Various Sulfonamides | Variable | Higher than reference drugs |
| Anticancer | Mercapto-substituted Triazoles | 6.2 μM IC50 | Significant cytotoxicity |
Q & A
Q. How can a multistep synthesis route for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate be designed?
A plausible synthesis involves:
- Nitration : Introduce the nitro group at the para position of a substituted benzene ring.
- Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a methyl group precursor (e.g., methyl iodide) to form the sulfonylmethyl intermediate. This step parallels methods used in synthesizing sulfonamides, where sulfonyl chlorides react with amines or alcohols under controlled conditions .
- Esterification : Couple the nitro-sulfonyl intermediate with ethyl chloroformate or via acid-catalyzed esterification. Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-nitration or sulfonate hydrolysis.
Q. What spectroscopic techniques are critical for confirming intermediate structures during synthesis?
- IR Spectroscopy : Identify characteristic peaks for the nitro group (~1520 cm⁻¹, asymmetric stretching) and sulfonyl group (~1350 cm⁻¹ and 1150 cm⁻¹ for S=O stretching) .
- NMR :
- ¹H NMR : Aromatic protons adjacent to the nitro group show deshielding (δ 8.2–8.5 ppm). The methylene group (-CH₂-) linked to the sulfonyl moiety appears as a singlet or multiplet near δ 4.0–4.5 ppm.
- ¹³C NMR : The sulfonyl carbon resonates at δ ~55–60 ppm, while the ester carbonyl appears at δ ~165–170 ppm.
Advanced Research Questions
Q. How can regioselectivity conflicts during nitration be resolved?
- Directing Groups : The sulfonylmethyl group acts as a meta-directing group, favoring nitro substitution at the para position relative to itself. Computational tools (e.g., DFT calculations) can predict electronic effects and validate substituent orientation .
- Experimental Validation : Compare HPLC or TLC profiles of intermediates with theoretical predictions. For example, evidence from sulfonamide synthesis shows that steric and electronic factors dominate regioselectivity in aromatic systems .
Q. What strategies are effective in analyzing contradictory bioactivity data for this compound?
- Dose-Response Curves : Test across a broad concentration range to distinguish cytotoxic effects from target-specific activity.
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., apoptosis markers) to identify primary targets. For sulfonyl-containing compounds, bioactivity often correlates with sulfonate group interactions in enzymatic pockets .
- Comparative SAR : Synthesize analogs with variations in the nitro or sulfonyl groups. For instance, replacing the 4-chlorophenyl group with a trifluoromethyl moiety (as seen in structurally related compounds) can enhance metabolic stability .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Crystal Growth : Recrystallize the compound from ethanol/water mixtures to obtain high-quality single crystals.
- Data Interpretation : Compare bond lengths and angles with computational models (e.g., Gaussian-optimized structures). For example, sulfonyl-oxygen distances typically range from 1.42–1.45 Å, consistent with sp³ hybridization .
- Validation : Cross-reference results with similar nitro-sulfonyl esters reported in crystallographic databases (e.g., CCDC entries) .
Methodological Notes
- Contradictory Data : If NMR and IR data conflict (e.g., unexpected splitting of aromatic protons), re-examine reaction conditions for possible byproducts or tautomeric forms.
- Green Chemistry : Replace traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
